molecular formula C11H13N3O3S3 B3899511 N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

Cat. No. B3899511
M. Wt: 331.4 g/mol
InChI Key: JYSSKSPHMIPMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as AD4, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. AD4 is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. This compound has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are both involved in the inflammatory response. This compound also activates the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. This compound has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is its low toxicity, which makes it a safe compound to use in lab experiments. However, its low solubility in water can make it difficult to work with, and its stability can be affected by exposure to light and air. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of this compound in the treatment of other diseases, such as cancer and diabetes, is an area of active research.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of traumatic brain injury and stroke.

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S3/c12-20(16,17)9-3-1-8(2-4-9)14-10(15)7-19-11-13-5-6-18-11/h1-4H,5-7H2,(H,14,15)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSSKSPHMIPMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.